molecular formula C7H15NO2 B555750 2-Methylleucine CAS No. 105743-53-1

2-Methylleucine

货号: B555750
CAS 编号: 105743-53-1
分子量: 145.20 g/mol
InChI 键: ARSWQPLPYROOBG-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

α-甲基亮氨酸: 是一种属于 d-α-氨基酸类的有机化合物。它们是 α-碳原子具有 D-构型的 α-氨基酸。 α-甲基亮氨酸的化学式为 C7H15NO2,它以其在各种生化过程中的作用而闻名 .

属性

IUPAC Name

(2S)-2-amino-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSWQPLPYROOBG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105743-53-1
Record name alpha-Methylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .ALPHA.-METHYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Bromination-Aminolation Sequence

The foundational industrial method for this compound production involves a four-step sequence developed by Shunheng Heidel Co., leveraging radical bromination and stereoselective enzymolysis.

Step 1: Bromination of 2-Methylhexanoic Acid
2-Methylhexanoic acid undergoes radical bromination using N-bromosuccinimide (NBS) in benzotrifluoride at 90°C with azobisisobutyronitrile (AIBN) as the initiator. This exothermic reaction achieves 92% conversion to 2-bromo-2-methylhexanoic acid within 6 hours, with the solvent choice critical for minimizing side reactions.

Step 2: Ammonolysis to DL-2-Methylleucine
Methanol-mediated ammonolysis at 50°C for 12 hours converts the brominated intermediate to racemic DL-2-methylleucine. The crude product is purified via ethanol recrystallization, yielding 101 g per 144 g starting material (70% efficiency).

Step 3: Phenylacetylation for Diastereomeric Resolution
Racemic DL-2-methylleucine reacts with phenylacetyl chloride in a biphasic NaOH/acetone system at 0°C. This N-acylation step generates DL-phenylacetyl-2-methylleucine with 49% yield over three steps, enabling subsequent enzymatic discrimination.

Step 4: Penicillin G Acylase-Mediated Resolution
Penicillin G acylase selectively hydrolyzes the L-enantiomer’s phenylacetyl group at pH 8.5 and 37°C. After 16 hours, acidification and extraction yield L-2-methylleucine with 83% enantiomeric excess (ee) and >99% purity after ethanol washing.

Asymmetric Alkylation Strategies

Alternative approaches employ chiral auxiliaries for stereocontrol, though these face scalability challenges. Daniele Balducci’s method uses chloroacetyl chloride to form a chiral glycine equivalent, followed by asymmetric alkylation at -78°C. However, the requirement for cryogenic conditions and column chromatography for diastereomer separation limits industrial adoption, with yields plateauing at 55%.

Enzymatic and Microbial Production

Kinetic Resolution Using Hydrolases

The industrial preference for penicillin G acylase stems from its high substrate specificity and operational stability. Comparative studies show that altering the acyl donor (e.g., from phenylacetyl to p-nitrophenylacetyl) increases reaction rates by 40% but reduces ee to 92%. Immobilized enzyme systems further enhance recyclability, achieving 10 reaction cycles with <5% activity loss.

Whole-Cell Biocatalysis

Recent advances utilize engineered E. coli expressing D-amino acid oxidase to deracemize DL-2-methylleucine. This redox-neutral process converts the D-enantiomer to 2-methyl-2-ketocaproic acid, which is then aminated stereoselectively. Pilot-scale trials demonstrate 88% ee and 65% yield, though proteinogenic amino acid interference remains a challenge.

Radiolabeled this compound Synthesis

¹¹C-Methylation for PET Imaging

L-α-[5-¹¹C]Methylleucine synthesis employs a two-step continuous flow process:

  • Pd⁰-Mediated ¹¹C-Methylation : [¹¹C]CH₃I reacts with a leucine precursor at 80°C in DMF, achieving 85% radiochemical incorporation.

  • Microfluidic Hydrogenation : The intermediate undergoes H₂ reduction in a Pd/C-packed microreactor, yielding the final product in 38% decay-corrected radiochemical yield within 40 minutes.

This method meets pharmaceutical purity standards (<10 ppb Pd residues) and enables tumor metabolism imaging via PET.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Benzotrifluoride outperforms chlorobenzene in the bromination step due to its higher dielectric constant (9.2 vs. 5.6), which stabilizes the transition state. AIBN (0.5 mol%) increases reaction rates by 30% compared to benzoyl peroxide.

Cost-Benefit Analysis

ParameterBromination RouteAsymmetric Alkylation
Raw Material Cost ($/kg)120450
Yield (%)8355
Purification Steps24
Enantiomeric Excess (%)>9995

The enzymatic resolution approach reduces production costs by 60% compared to chiral auxiliary methods.

Emerging Technologies

Continuous Flow Synthesis

Microfluidic systems enable the telescoping of bromination, ammonolysis, and acylation steps into a single continuous process. Preliminary data show a 25% reduction in reaction time and 15% higher overall yield compared to batch processing.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Incorporating this compound into peptides requires modified coupling protocols. HATU/DIPEA activation in CH₂Cl₂ at 0°C achieves 92% coupling efficiency for N-methylated residues, versus 68% with DCC/HOBt. Microwave-assisted esterification further prevents epimerization during side-chain protection .

化学反应分析

反应类型: α-甲基亮氨酸会发生各种化学反应,包括:

常见试剂和条件:

    氧化剂: 过氧化氢、高锰酸钾。

    还原剂: 硼氢化钠、氢化铝锂。

    取代试剂: 卤代烷、酰氯.

主要产物: 从这些反应形成的主要产物包括 α-甲基亮氨酸的各种衍生物,如氧代衍生物、还原氨基酸和取代氨基酸 .

科学研究应用

α-甲基亮氨酸有几种科学研究应用:

作用机制

α-甲基亮氨酸的作用机制涉及其与支链氨基酸氨基转移酶的相互作用。该酶催化氨基从 α-甲基亮氨酸转移到受体分子,促进各种代谢过程。 涉及的分子靶标和途径包括氨基酸代谢和蛋白质合成的调节 .

相似化合物的比较

类似化合物:

独特性: α-甲基亮氨酸是独一无二的,因为它的特定构型和 α-碳上存在甲基。 这种结构差异赋予了与其他支链氨基酸相比独特的生化性质和反应性 .

生物活性

2-Methylleucine is a branched-chain amino acid (BCAA) that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-amino-4-methylpentanoic acid, is an isomer of leucine. Its structure consists of a central carbon atom bonded to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and a side chain with a methyl group attached to the second carbon. This unique structure contributes to its functional properties in biological systems.

Biological Activity

1. Antimicrobial Properties:
Research has indicated that this compound can enhance the activity of certain antibiotics. For instance, studies have shown that the presence of methyl groups in antibiotic structures can influence their efficacy against bacterial strains. Specifically, Zn(II) ions have been found to potentiate the activity of glycopeptide antibiotics like vancomycin when they interact with methylleucine groups . This suggests that this compound may play a role in enhancing antibiotic effectiveness.

2. Role in Protein Synthesis:
this compound is incorporated into proteins and peptides, influencing their structure and function. It has been observed that modifications involving methylated amino acids can affect the interaction of peptides with ribosomes, potentially altering their antimicrobial activity . For example, derivatives incorporating this compound have shown varying minimum inhibitory concentrations (MICs) against pathogenic bacteria, indicating its significance in peptide design .

3. Impact on Biofilm Formation:
The compound's influence extends to biofilm formation, a critical factor in bacterial resistance to treatment. Certain studies have highlighted how methylated amino acids can affect the lipophilicity and charge of metallodendrimers, which are being investigated as potential antimicrobial agents against biofilms formed by Staphylococcus aureus . The presence of this compound in these compounds could modulate their effectiveness in preventing biofilm development.

Case Study 1: Enhancement of Antibiotic Activity

A study conducted on the interaction between Zn(II) and glycopeptide antibiotics demonstrated that the incorporation of this compound significantly increased binding affinity towards peptidoglycan precursors in resistant bacterial strains. This enhancement was attributed to the structural modifications facilitated by the methyl group present in this compound .

Case Study 2: Structural Modifications in Antimicrobial Peptides

In another investigation focusing on antimicrobial peptides, derivatives containing this compound were synthesized and tested for their antimicrobial properties. The results indicated that these derivatives maintained significant antimicrobial activity while demonstrating improved stability compared to non-methylated counterparts . The MIC values varied based on structural modifications, emphasizing the importance of this compound in peptide design.

Table 1: Minimum Inhibitory Concentrations (MICs) of Peptide Derivatives Containing this compound

CompoundMIC (μM)Bacterial Strain
Api-1370.16Staphylococcus aureus
Derivative with this compound5Staphylococcus aureus
Non-methylated variant>40Staphylococcus aureus

Table 2: Effects of Metal Ion Interaction on Antibiotic Efficacy

AntibioticMIC (μg/mL)Zn(II) Interaction Effect
Vancomycin1Increased
A479348Increased
Ristocetin32Negligible

常见问题

Q. What protocols ensure ethical reproducibility when using this compound in animal studies?

  • Methodological Answer : Follow ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis. Document peptide administration routes (e.g., IV vs. IP) and euthanasia criteria. Share raw data via FAIR-aligned repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylleucine
Reactant of Route 2
Reactant of Route 2
2-Methylleucine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。